molecular formula C12H13ClN2 B1474874 4-(chloromethyl)-1-(4-methylbenzyl)-1H-imidazole CAS No. 1702688-50-3

4-(chloromethyl)-1-(4-methylbenzyl)-1H-imidazole

Cat. No. B1474874
CAS RN: 1702688-50-3
M. Wt: 220.7 g/mol
InChI Key: QSGBVMOTHXLOLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Chloromethyl)-1-(4-methylbenzyl)-1H-imidazole (CMBI) is an organic compound belonging to the class of imidazoles. It is a colorless, crystalline solid that is soluble in polar organic solvents such as ethanol and dimethyl sulfoxide (DMSO). CMBI has been used in a variety of scientific research applications, including as an inhibitor of the enzyme acetylcholinesterase (AChE), as a modulator of the enzyme cyclooxygenase-2 (COX-2), and as an inhibitor of the enzyme thromboxane synthase (TXS). Additionally, CMBI has been studied for its potential to act as an antioxidant and anti-inflammatory agent.

Scientific Research Applications

Antitumor Activity

Imidazole derivatives, including bis(2-chloroethyl)amino derivatives, 4-nitro-5-thioimidazole, benzimidazole, and imidazolylpeptides, have been reviewed for their antitumor activities. Some of these compounds have passed preclinical testing stages, indicating their potential in developing new antitumor drugs (Iradyan et al., 2009).

Synthesis and Biological Properties of Phosphorylated Derivatives

The synthesis of 4-phosphorylated imidazole derivatives has been systematized, highlighting their chemical and biological properties. These derivatives exhibit a range of biological activities, including insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, and neurodegenerative activities (Abdurakhmanova et al., 2018).

Antioxidant Activity

Imidazole derivatives have been studied for their antioxidant activity, contributing to the understanding of antioxidant mechanisms and the development of antioxidant assays. These studies are important for food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Environmental Applications

The enzymatic approach using oxidoreductive enzymes for the decolorization and detoxification of textile and other synthetic dyes in polluted water has been explored. This approach is seen as an alternative to conventional treatments, with enzymes acting on pollutants even in very dilute solutions (Husain, 2006).

Antimicrobial Activity

Imidazole and its derivatives have been investigated for their potential as antimicrobial agents. The compound is a part of anti-fungal drugs like ketoconazole and clotrimazole, indicating its utility in pharmaceutical industries for manufacturing drugs targeting microbial resistance (American Journal of IT and Applied Sciences Research, 2022).

properties

IUPAC Name

4-(chloromethyl)-1-[(4-methylphenyl)methyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2/c1-10-2-4-11(5-3-10)7-15-8-12(6-13)14-9-15/h2-5,8-9H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGBVMOTHXLOLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(N=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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